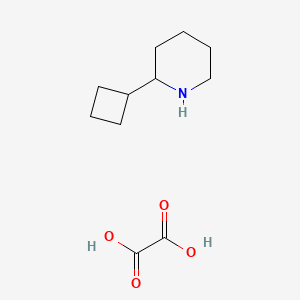

2-Cyclobutylpiperidine oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclobutylpiperidine oxalate (CBP) is a white crystalline powder. It is an important intermediate in the synthesis of many pharmaceuticals. The IUPAC name for this compound is 2-cyclobutylpiperidine oxalate . The molecular weight of this compound is 229.28 .

Molecular Structure Analysis

The molecular formula of 2-Cyclobutylpiperidine oxalate is C9H17N.C2H2O4 . The Inchi Code for this compound is 1S/C9H17N.C2H2O4/c1-2-7-10-9 (6-1)8-4-3-5-8;3-1 (4)2 (5)6/h8-10H,1-7H2; (H,3,4) (H,5,6) .Physical And Chemical Properties Analysis

2-Cyclobutylpiperidine oxalate is a white crystalline powder. The molecular weight of this compound is 229.28 .Aplicaciones Científicas De Investigación

Enzymatic and Biological Applications

Enzymes in Oxalate Metabolism : Oxalate-degrading enzymes have applications in medical diagnosis and treatments for oxalate-related diseases. They are used in producing transgenic plants for human consumption and environmental bioremediation (Svedružić et al., 2005).

Oxalate Production by Fungi : Oxalate is significant in geomycological processes, bioweathering, and mycogenic biomineral formation. It has potential applications in environmental biotechnology, like metal leaching and bioremediation (Gadd et al., 2014).

Chemical and Industrial Applications

Electrocatalytic CO2 Conversion to Oxalate : A study demonstrated how a copper complex can selectively convert CO2 to oxalate, a process of potential interest in reducing atmospheric CO2 concentration (Angamuthu et al., 2010).

Electrochemiluminescent Metallopolymer Coatings : The use of metallopolymer coatings for detecting oxalate in flow injection analysis systems has applications in environmental monitoring and chemical analysis (Forster & Hogan, 2000).

Material Science and Environmental Applications

Decomposition of Oxalates to Nanograined Oxide Powders : Oxalate precipitation is used for preparing nanograined ThO2 and UO2 powders, which are precursors for materials emulating nuclear fuel high burn-up structure (Tyrpekl et al., 2015).

Oxalate in Atmospheric Chemistry : The role of oxalate in the atmospheric chemistry, particularly in the formation of particulate oxalate and its interaction with nitrogen compounds, is crucial for understanding environmental processes (Martinelango et al., 2007).

Biochemistry and Microbiology

Oxalate Oxidase from Barley Roots : Studying the properties of oxalate oxidase, an enzyme that converts oxalate into CO2, has applications in understanding plant metabolism and potential biotechnological uses (Kotsira & Clonis, 1997).

Production of 2-Oxobutyrate from 2-Hydroxybutyrate : Utilization of oxalate in biocatalytic processes for producing valuable chemical intermediates in the food and drug industries (Gao et al., 2010).

Catalysis and Reaction Mechanisms

Oxalic Acid in Cyclohexane Oxygenation : Oxalic acid acts as an activator in the oxygenation of cyclohexane, indicating its role in enhancing product yield and process selectivity in chemical reactions (Pokutsa et al., 2017).

Heavy Atom Isotope Effects in Oxalate Decarboxylase : Understanding the mechanism of oxalate decarboxylase, which catalyzes the cleavage of C-C bond in oxalate, has implications in enzyme catalysis and biochemistry (Reinhardt et al., 2003).

Geological and Geochemical Studies

- Oxalate and Fe(II) Adsorption on Goethite Surface : Studying oxalate's interaction with iron in geological processes has implications for understanding ligand-enhanced dissolution in natural environments (Kubicki et al., 2017).

Propiedades

IUPAC Name |

2-cyclobutylpiperidine;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.C2H2O4/c1-2-7-10-9(6-1)8-4-3-5-8;3-1(4)2(5)6/h8-10H,1-7H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNNBZHYUAFYZKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCC2.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylpiperidine oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)